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Compound of Interest

Compound Name:
2-Chloro-5,6-

dimethylnicotinonitrile

Cat. No.: B029068 Get Quote

An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Core Scaffold for

Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5,6-
dimethylnicotinonitrile (C8H7ClN2), a heterocyclic building block of increasing importance in

medicinal chemistry and drug development. We delve into its fundamental chemical identity,

propose a robust synthetic pathway grounded in established organic chemistry principles, and

explore its reactivity profile. This document further outlines detailed protocols for its analytical

characterization and quality control, ensuring its suitability for downstream applications. The

guide culminates in a discussion of its strategic application in the synthesis of

pharmacologically active agents, particularly kinase inhibitors, highlighting its value to

researchers and drug development professionals. All methodologies are presented with an

emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical

utility.

Core Identity and Strategic Importance
2-Chloro-5,6-dimethylnicotinonitrile is a substituted pyridine derivative that serves as a

versatile intermediate in organic synthesis. The strategic placement of its functional groups—a

nucleophilically displaceable chlorine atom, a versatile nitrile group, and two methyl groups on

the pyridine core—makes it a highly valuable scaffold. The pyridine ring is a privileged structure

in medicinal chemistry, found in numerous approved drugs, due to its ability to engage in
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hydrogen bonding and its favorable pharmacokinetic properties. The chloro-substituent at the

2-position is particularly activated towards nucleophilic aromatic substitution (SNAr), providing

a reliable handle for molecular elaboration.

Identifier Value Source

IUPAC Name
2-chloro-5,6-dimethylpyridine-

3-carbonitrile
N/A

Synonyms
2-Chloro-3-cyano-5,6-

dimethylpyridine
[1]

CAS Number 65176-93-4 [2][3]

Molecular Formula C₈H₇ClN₂ [1][2][3]

Molecular Weight 166.61 g/mol [1][2][3]

Structure N/A

InChI Key
BYVPJDZJIHOUHA-

UHFFFAOYSA-N
[2]

Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile is not

extensively published, a highly plausible and efficient route can be designed based on well-

established transformations of pyridine scaffolds. The most logical approach involves the

chlorination of the corresponding 2-hydroxypyridine precursor.

Retrosynthetic Analysis
The key transformation is the conversion of a hydroxyl group to a chloro group, a standard

procedure in heterocyclic chemistry. This points to 2-hydroxy-5,6-dimethylnicotinonitrile as the

immediate precursor.
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2-Chloro-5,6-dimethylnicotinonitrile

Chlorination
(e.g., POCl₃)

2-Hydroxy-5,6-dimethylnicotinonitrile
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Caption: Retrosynthesis of the target compound.

Proposed Synthetic Protocol
This protocol is adapted from a reliable, published procedure for a similar transformation.[4]

The underlying principle is the activation of the 2-hydroxypyridine (which exists predominantly

in its pyridone tautomeric form) by a strong chlorinating agent like phosphorus oxychloride

(POCl₃).

Reaction: 2-hydroxy-5,6-dimethylnicotinonitrile → 2-Chloro-5,6-dimethylnicotinonitrile

Reagents & Equipment:

2-hydroxy-5,6-dimethylnicotinonitrile

Phosphorus oxychloride (POCl₃)

Round-bottom flask with reflux condenser and drying tube

Heating mantle

Ice-water bath

Apparatus for distillation under reduced pressure
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Standard glassware for workup and filtration

Step-by-Step Methodology:

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-hydroxy-5,6-

dimethylnicotinonitrile and slowly add an excess of phosphorus oxychloride (approx. 5-10

molar equivalents).

Heating: Equip the flask with a reflux condenser and heat the mixture gently in an oil bath to

approximately 110-120°C. The reaction is typically exothermic and may begin to reflux

vigorously.

Causality: Heating provides the necessary activation energy. The pyridone oxygen attacks

the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms

the hydroxyl group into a good leaving group.

Reflux: Maintain the reflux for 2-3 hours until the reaction is complete (monitorable by TLC or

LC-MS).

Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully distill

the excess POCl₃ under reduced pressure.

Trustworthiness: Removing the excess POCl₃ is crucial before aqueous workup, as their

reaction is highly exothermic and releases HCl gas.

Quenching: Cool the dark, viscous residue in an ice bath. Very slowly and cautiously, pour

the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should

be performed with extreme care behind a safety shield.

Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized with a

base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~7-8.

The product should precipitate as a solid.

Isolation: Collect the crude solid product by suction filtration and wash thoroughly with cold

water.
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Purification: Dry the crude product. Further purification can be achieved by recrystallization

from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica

gel.

Reactivity and Synthetic Utility
The chemical behavior of 2-Chloro-5,6-dimethylnicotinonitrile is dictated by its three primary

functional groups, making it a versatile synthetic intermediate.

2-Chloro-5,6-dimethylnicotinonitrile Chloro Group (C2) Nitrile Group (C3) Pyridine Ring (N1)

Nucleophilic Aromatic
Substitution (SNAr)

 Key reaction for
 building complexity 

Reduction (to Amine/Aldehyde)
Hydrolysis (to Amide/Acid)

 Functional group
 interconversion 

N-Oxidation

 Modulates electronics
 and solubility 

Click to download full resolution via product page

Caption: Key reactive sites of the molecule.

The Chloro Group (Position 2): This is the most significant site for synthetic elaboration. The

chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-

withdrawing effects of both the adjacent ring nitrogen and the nitrile group. This allows for the

straightforward introduction of various nucleophiles (amines, alcohols, thiols), which is a

cornerstone of library synthesis in drug discovery.

The Nitrile Group (Position 3): The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing

another point for diversification.

Reduced to an aldehyde using reagents like DIBAL-H.
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The Pyridine Nitrogen (Position 1): The lone pair of electrons on the ring nitrogen allows it to

act as a base or nucleophile. It can be protonated, alkylated, or oxidized to an N-oxide,

which can alter the electronic properties and reactivity of the entire ring system.[5]

Analytical Characterization Workflow
Rigorous analytical control is paramount to ensure the identity, purity, and stability of any

chemical intermediate used in drug development. A multi-technique approach is required for full

characterization.

Synthesized Product

HPLC
(Purity Assessment)

Mass Spectrometry
(Molecular Weight)

NMR (¹H, ¹³C)
(Structural Confirmation)

FTIR
(Functional Groups)

Qualified Intermediate

Click to download full resolution via product page

Caption: Standard analytical workflow for characterization.
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High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reverse-phase

method is standard for molecules of this polarity.[6]

Protocol: Purity Determination by RP-HPLC

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Prepare a gradient system.

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Acetonitrile

Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1

mg/mL. Create working standards by dilution.

Sample Preparation: Dissolve the synthesized sample in acetonitrile to a concentration of

approximately 1 mg/mL.

Analysis Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection: UV at 254 nm

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-

equilibrate.

Data Processing: Purity is calculated using the area percent method from the resulting

chromatogram. The retention time should match that of the reference standard.

Spectroscopic Data
The combination of NMR, MS, and FTIR provides unambiguous structural confirmation.
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Technique Expected Observations

¹H NMR

(400 MHz, CDCl₃): Expect three singlets.

Aromatic proton (~7.5-8.0 ppm), and two distinct

methyl groups (~2.4-2.6 ppm).

¹³C NMR

(100 MHz, CDCl₃): Expect 8 distinct signals

corresponding to each carbon atom. Key

signals: C≡N (~115 ppm), aromatic carbons

(120-160 ppm), and methyl carbons (~15-25

ppm).

FTIR

(KBr pellet, cm⁻¹): Strong C≡N stretch (~2230

cm⁻¹), C=C and C=N aromatic stretches (1500-

1600 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹),

and C-Cl stretch (700-800 cm⁻¹).

Mass Spec (EI)

Molecular ion (M⁺) peak at m/z = 166. A

characteristic M+2 isotope peak at m/z = 168

with ~33% the intensity of the M⁺ peak,

confirming the presence of one chlorine atom.

Application in Kinase Inhibitor Synthesis
The 2-aminopyridine and 2-aminopyrimidine motifs are classic "hinge-binding" elements in a

vast number of kinase inhibitors. 2-Chloro-5,6-dimethylnicotinonitrile is an ideal starting

material to construct these motifs. The chloro group can be displaced by a primary amine of a

second building block in an SNAr reaction, directly forming the crucial 2-aminopyridine core.

A prominent example of a drug class built this way is the dual Src/Abl inhibitor Dasatinib and

related compounds, which often feature a 2-aminopyrimidine core that interacts with the kinase

hinge region.[7]
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dimethylnicotinonitrile
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(e.g., Nitrile Hydrolysis) Potential Kinase Inhibitor
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Caption: Hypothetical pathway to a kinase inhibitor.

Safety, Handling, and Storage
Proper handling of 2-Chloro-5,6-dimethylnicotinonitrile is essential. The following

information is based on data from structurally related compounds and general laboratory safety

principles.[3][8][9]
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Aspect Guideline

GHS Hazards

Signal Word: Warning.[3] H302: Harmful if

swallowed.[3] Likely to also be classified as

causing skin/eye irritation and being harmful

upon inhalation based on similar compounds.[9]

Personal Protective Equipment (PPE)

Wear a standard laboratory coat, chemical-

resistant gloves (e.g., nitrile), and OSHA-

approved safety goggles or a face shield.[8]

Handling

Use only in a well-ventilated area, preferably

within a chemical fume hood.[9] Avoid breathing

dust. Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

First Aid

Ingestion: Rinse mouth and seek medical

attention.[8] Skin Contact: Wash off immediately

with plenty of soap and water.[8] Eye Contact:

Rinse cautiously with water for several minutes.

[8] Inhalation: Move person to fresh air.[8]

Storage
Store in a tightly closed container in a dry, cool,

and well-ventilated place.[8] Store locked up.

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.

Conclusion
2-Chloro-5,6-dimethylnicotinonitrile represents a strategically important and highly versatile

chemical building block. Its well-defined reactivity, particularly the activated 2-chloro position,

allows for its efficient incorporation into complex molecular architectures relevant to drug

discovery. The synthetic and analytical protocols outlined in this guide provide a robust

framework for researchers to utilize this compound with confidence. As the demand for novel

kinase inhibitors and other targeted therapeutics continues to grow, the value of core scaffolds

like 2-Chloro-5,6-dimethylnicotinonitrile in accelerating the discovery pipeline is undeniable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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